Superior Suzuki-Miyaura Coupling Reactivity
The 4-bromo substituent on the pyrazole ring provides a superior balance of stability and reactivity in palladium-catalyzed cross-coupling reactions. While 4-iodo analogs are more reactive, they are less stable and more prone to side reactions, and 4-chloro analogs are significantly less reactive under standard conditions. The bromo derivative allows for efficient Suzuki-Miyaura coupling, enabling the rapid generation of diverse chemical libraries [1].
| Evidence Dimension | Reactivity in Palladium-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Reacts efficiently under standard Suzuki-Miyaura conditions [1] |
| Comparator Or Baseline | 4-Chloro-1-(4-fluorophenyl)-1H-pyrazole (lower reactivity, requires harsher conditions); 4-Iodo-1-(4-fluorophenyl)-1H-pyrazole (higher reactivity but lower stability and prone to dehalogenation) [1] |
| Quantified Difference | Qualitative ranking: I > Br >> Cl in reactivity; Br offers optimal stability/reactivity profile |
| Conditions | Suzuki-Miyaura cross-coupling with aryl boronic acids, Pd catalyst, base, typical conditions [1] |
Why This Matters
This compound is the preferred choice for medicinal chemists needing a reliable, stable, and reactive handle for late-stage functionalization in SAR studies and library synthesis, avoiding the pitfalls of more reactive (iodo) or less reactive (chloro) alternatives.
- [1] Duffy, B. C., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Catalysis, 6(12), 8046-8055. View Source
